2-Benzyl-4,5-dimethyl-1,3-dioxolane

Lipophilicity Flavor partitioning Fragrance tenacity

2-Benzyl-4,5-dimethyl-1,3-dioxolane (also known as Phenylacetaldehyde 2,3-butylene glycol acetal) is a cyclic acetal flavoring agent with the molecular formula C₁₂H₁₆O₂ and molecular weight of 192.25 g/mol. It is classified as a benzene derivative and is recognized by FEMA number 2875, COE number 669, and JECFA number 1005.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 5468-06-4
Cat. No. B12808872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4,5-dimethyl-1,3-dioxolane
CAS5468-06-4
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1C(OC(O1)CC2=CC=CC=C2)C
InChIInChI=1S/C12H16O2/c1-9-10(2)14-12(13-9)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
InChIKeyVMVFTCHLZRRVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4,5-dimethyl-1,3-dioxolane (CAS 5468-06-4) – Technical Profile and Procurement Baseline


2-Benzyl-4,5-dimethyl-1,3-dioxolane (also known as Phenylacetaldehyde 2,3-butylene glycol acetal) is a cyclic acetal flavoring agent with the molecular formula C₁₂H₁₆O₂ and molecular weight of 192.25 g/mol [1]. It is classified as a benzene derivative and is recognized by FEMA number 2875, COE number 669, and JECFA number 1005 [2][3]. The compound is a colorless viscous liquid with a sweet, floral, somewhat earthy fragrance and is used in flavor and fragrance formulations at typical concentrations of 1-4 ppm in finished products [4].

Why 2-Benzyl-4,5-dimethyl-1,3-dioxolane Cannot Be Substituted by Generic Acetals in Flavor and Fragrance Formulations


Within the class of benzyl dioxolane acetals, subtle structural variations—specifically the presence of methyl substituents at the 4 and 5 positions of the dioxolane ring—profoundly alter physicochemical properties and organoleptic performance [1]. Direct substitution with the unsubstituted analog 2-Benzyl-1,3-dioxolane (CAS 101-49-5) yields a substantially different hydrophobicity profile (logP 2.44 vs. 1.59) and distinct odor character (earthy-floral vs. green-hyacinth) . Similarly, the hydroxylated analog 2-Benzyl-5-hydroxymethyl-1,3-dioxolane (CAS 5694-72-4) introduces polarity and hydrogen bonding that shift the odor toward faint rosy notes and alter fixative performance . These differences mean that a generic acetal substitution without quantitative verification of identity, purity, and sensory performance will produce inconsistent flavor and fragrance outcomes, potentially compromising product quality and regulatory compliance [2].

Quantitative Differential Evidence for 2-Benzyl-4,5-dimethyl-1,3-dioxolane versus Close Analogs


LogP (Octanol-Water Partition Coefficient) Comparison: Higher Hydrophobicity than Unsubstituted Analog

2-Benzyl-4,5-dimethyl-1,3-dioxolane exhibits an ACD/LogP of 2.44, significantly higher than the unsubstituted analog 2-Benzyl-1,3-dioxolane (LogP 1.588-1.602) . The dimethyl substitution increases hydrophobicity by approximately 0.85 log units, corresponding to a ~7-fold increase in octanol-water partition coefficient. This translates to enhanced oil-phase partitioning and prolonged fragrance tenacity in non-polar matrices [1].

Lipophilicity Flavor partitioning Fragrance tenacity

Odor Profile Differentiation: Earthy-Floral versus Green-Hyacinth Notes

The target compound is characterized as having a sweet, floral, somewhat earthy fragrance [1][2]. In contrast, the unsubstituted analog 2-Benzyl-1,3-dioxolane is described as having a fresh, sweet hyacinth (green-floral) odor . The dimethyl substitution introduces an earthy undertone absent in the parent acetal, enabling distinct organoleptic differentiation for flavorists and perfumers seeking specific fragrance profiles [3].

Sensory science Flavor chemistry Fragrance formulation

Functional Use as Fixative/Blender in Flavor Compositions at Low ppm Levels

2-Benzyl-4,5-dimethyl-1,3-dioxolane functions as a fixative/blender in flavor compositions at concentrations of 1-4 ppm in finished products, primarily in fruit complexes and rare floral flavor types . The hydroxylated analog 2-Benzyl-5-hydroxymethyl-1,3-dioxolane, while also used as a fixative, is typically employed in higher concentrations as an undertone material in rose, chypre, and hyacinth compositions . The dimethyl-substituted acetal provides fixative functionality without the polarity and hydrogen-bonding interactions introduced by the hydroxymethyl group, making it preferable for oil-based flavor systems [1].

Flavor formulation Fixative Use level

Solubility Profile: Water Insolubility with Oil and Ethanol Miscibility

2-Benzyl-4,5-dimethyl-1,3-dioxolane is practically insoluble in water but soluble in oils and miscible with ethanol at room temperature [1][2]. The unsubstituted analog 2-Benzyl-1,3-dioxolane exhibits moderate water solubility (estimated ~259.6 mg/L) due to reduced hydrophobicity . The dimethyl substitution eliminates aqueous solubility, making the target compound exclusively suitable for oil-based and alcoholic flavor/fragrance formulations and unsuitable for aqueous systems [3].

Solubility Formulation Flavor delivery

Procurement-Driven Application Scenarios for 2-Benzyl-4,5-dimethyl-1,3-dioxolane Based on Quantitative Evidence


Oil-Based Flavor Formulations Requiring Low-Concentration Fixatives

Due to its insolubility in water, oil solubility, and established use as a fixative/blender at 1-4 ppm in finished products [1], this compound is optimally selected for oil-based flavor systems (e.g., savory oils, fat-based confectionery, and lipophilic flavor emulsions) where aqueous compatibility is not required. The higher LogP (2.44) compared to the unsubstituted analog ensures effective partitioning into the oil phase, prolonging flavor perception .

Fruit Complex and Floral Flavor Types in Alcoholic Beverages

The compound's miscibility with ethanol at room temperature [1] and its designated use in fruit complexes and rare floral flavor types make it particularly suitable for alcoholic beverage flavoring. The sweet, floral, somewhat earthy odor profile [2] complements fruit notes while the fixative property enhances long-lasting flavor impact in ethanol-containing matrices.

Fragrance Formulations Requiring Earthy-Floral Undertones with Prolonged Tenacity

For fragrance compositions where a sweet floral character with an earthy undertone is desired, and where prolonged tenacity in non-polar matrices is critical, 2-Benzyl-4,5-dimethyl-1,3-dioxolane offers a distinct advantage over the unsubstituted analog. The higher hydrophobicity (LogP 2.44 vs. 1.59) correlates with slower evaporation and longer retention on blotter tests, as supported by the Good Scents Company data [3].

Regulatory-Compliant Flavor Ingredient for Global Food Applications

The compound is GRAS-listed (FEMA 2875) and has been evaluated by JECFA (No. 1005) with an acceptable ADI and no safety concern at current intake levels [4][5]. This regulatory status supports procurement for food and beverage applications worldwide, distinguishing it from non-listed or less extensively evaluated analogs.

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